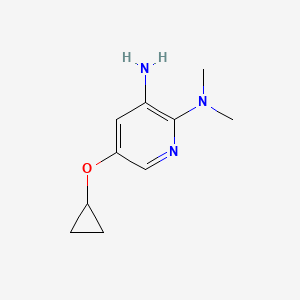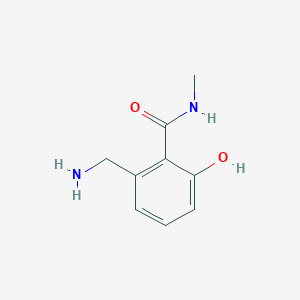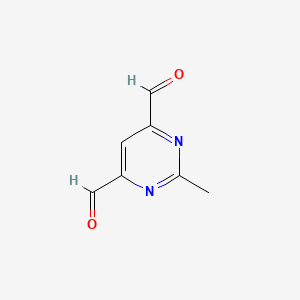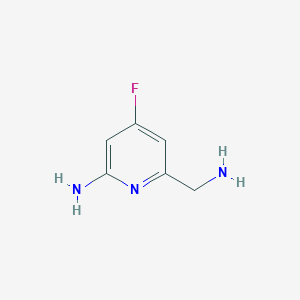![molecular formula C7H6ClN3 B14848703 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine CAS No. 1260665-47-1](/img/structure/B14848703.png)
6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. This compound is part of the pyrazolo[4,3-B]pyridine family, which is known for its diverse biological and chemical properties. The presence of a chloromethyl group at the 6th position of the pyrazolo[4,3-B]pyridine ring system makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine typically involves the chloromethylation of pyrazolo[4,3-B]pyridine. One common method is the reaction of pyrazolo[4,3-B]pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form pyrazolo[4,3-B]pyridine-6-carboxaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of pyrazolo[4,3-B]pyridine-6-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of 6-(azidomethyl)-1H-pyrazolo[4,3-B]pyridine, 6-(thiocyanatomethyl)-1H-pyrazolo[4,3-B]pyridine, and 6-(methoxymethyl)-1H-pyrazolo[4,3-B]pyridine.
Oxidation: Formation of pyrazolo[4,3-B]pyridine-6-carboxaldehyde.
Reduction: Formation of pyrazolo[4,3-B]pyridine-6-methanol.
Wissenschaftliche Forschungsanwendungen
6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA and RNA, affecting cellular processes and gene expression.
Vergleich Mit ähnlichen Verbindungen
6-(Bromomethyl)-1H-pyrazolo[4,3-B]pyridine: Similar structure with a bromomethyl group instead of chloromethyl.
6-(Hydroxymethyl)-1H-pyrazolo[4,3-B]pyridine: Contains a hydroxymethyl group, offering different reactivity and biological properties.
6-(Aminomethyl)-1H-pyrazolo[4,3-B]pyridine: Features an aminomethyl group, which can form hydrogen bonds and interact with biological targets differently.
Uniqueness: 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The chloromethyl group provides a versatile handle for further functionalization, making it a valuable building block in synthetic chemistry and drug discovery.
Eigenschaften
CAS-Nummer |
1260665-47-1 |
|---|---|
Molekularformel |
C7H6ClN3 |
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
6-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,2H2,(H,10,11) |
InChI-Schlüssel |
ATGHOEIUKWOMRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1NN=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)






